molecular formula C50H44N4O10 B8113845 5(6)-Carboxy tetramethyl rhodamine

5(6)-Carboxy tetramethyl rhodamine

Cat. No.: B8113845
M. Wt: 860.9 g/mol
InChI Key: PYOXZPUMKLJOGA-UHFFFAOYSA-N
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Description

5(6)-Carboxy tetramethyl rhodamine is a fluorescent dye commonly used in various scientific applications. It is a derivative of rhodamine, a family of dyes known for their bright fluorescence and stability. This compound is particularly valued for its ability to label biomolecules, making it a crucial tool in molecular biology, biochemistry, and medical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxy tetramethyl rhodamine typically involves the condensation of rhodamine B with phthalic anhydride under acidic conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often employing high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxy tetramethyl rhodamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

    Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core, potentially affecting its solubility and binding characteristics.

    Substitution: The carboxyl group can participate in substitution reactions, allowing the attachment of different functional groups or biomolecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like carbodiimides (e.g., EDC) are used to facilitate the coupling of the carboxyl group with amines or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of conjugates with different biomolecules.

Scientific Research Applications

5(6)-Carboxy tetramethyl rhodamine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Commonly employed in fluorescence microscopy to label and visualize cellular components, such as proteins and nucleic acids.

    Medicine: Utilized in diagnostic assays, including flow cytometry and immunoassays, to detect specific biomolecules or pathogens.

    Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.

Mechanism of Action

The mechanism by which 5(6)-Carboxy tetramethyl rhodamine exerts its effects is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property allows it to act as a marker or probe in various applications. The carboxyl group enables the compound to form covalent bonds with biomolecules, facilitating its use in labeling and detection assays.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: A parent compound of 5(6)-Carboxy tetramethyl rhodamine, known for its bright fluorescence.

    Fluorescein: Another widely used fluorescent dye with different spectral properties.

    Texas Red: A rhodamine derivative with similar applications but different excitation and emission wavelengths.

Uniqueness

This compound is unique due to its carboxyl group, which enhances its ability to conjugate with biomolecules. This feature makes it particularly useful in applications requiring stable and specific labeling, such as in vivo imaging and diagnostic assays.

Properties

IUPAC Name

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOXZPUMKLJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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